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2-(5-Cyano-2-methoxyphenyl)propanoic acid Documentation Hub

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  • Product: 2-(5-Cyano-2-methoxyphenyl)propanoic acid

Core Science & Biosynthesis

Foundational

Solubility Profiling of 2-(5-Cyano-2-methoxyphenyl)propanoic Acid in Organic Solvents: A Methodological Framework for Pharmaceutical Development

An In-depth Technical Guide Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing bioavailability, formulation strategies, and purific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing bioavailability, formulation strategies, and purification processes. This guide presents a comprehensive technical framework for determining the solubility of 2-(5-Cyano-2-methoxyphenyl)propanoic acid in a range of common organic solvents. As a molecule featuring a carboxylic acid, a cyano group, and a methoxy-substituted phenyl ring, its solubility behavior is governed by a complex interplay of polarity, hydrogen bonding, and pH. This document provides not just procedural steps but the underlying scientific rationale, enabling researchers, scientists, and drug development professionals to design and execute robust, self-validating solubility studies. We will detail the gold-standard shake-flask method, propose a strategic solvent selection process, and discuss the thermodynamic principles that govern the dissolution process.

Introduction: The Central Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the paramount importance of solubility.[1] For 2-(5-Cyano-2-methoxyphenyl)propanoic acid, an understanding of its behavior in various organic solvents is essential for several stages of drug development:

  • Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining the desired crystalline form (polymorph) with high purity.

  • Formulation Development: Solubility data guides the selection of excipients and manufacturing processes for dosage forms, from oral solids to parenteral solutions.[2] Techniques like co-solvency, where a water-miscible organic solvent is used to enhance aqueous solubility, are common strategies.[3]

  • Preclinical and Toxicological Studies: Preparing appropriate dosing solutions for in vitro and in vivo studies requires knowledge of the API's solubility in relevant vehicles.

This guide will provide the foundational knowledge and practical protocols to build a comprehensive solubility profile for this specific compound.

Physicochemical Landscape of the Target Molecule

A molecule's structure dictates its physical properties. 2-(5-Cyano-2-methoxyphenyl)propanoic acid possesses distinct functional groups that define its interactions with solvents:

  • Carboxylic Acid (-COOH): This is the dominant polar, protic group. It can act as both a hydrogen bond donor and acceptor, suggesting good solubility in polar protic solvents like alcohols.[4] Its acidic nature (pKa) means its ionization state and, consequently, solubility will be highly dependent on the pH of the medium.

  • Cyano Group (-C≡N): A strongly polar, aprotic group that can act as a hydrogen bond acceptor. This feature may enhance solubility in polar aprotic solvents like acetone or acetonitrile.

  • Methoxyphenyl Group: The aromatic ring is nonpolar, while the methoxy (-OCH₃) ether group adds some polar character and potential for hydrogen bond acceptance. The overall contribution is moderately lipophilic.

Based on this structure, we can predict that the molecule will exhibit limited solubility in nonpolar solvents (e.g., heptane) and preferential solubility in polar solvents, particularly those capable of hydrogen bonding.[5] The principle of "like dissolves like" is the guiding tenet for solvent selection.[5]

The Thermodynamics of Dissolution

Solubility is an equilibrium process governed by thermodynamics, specifically the Gibbs free energy of solution (ΔG_sol).[6] The process can be conceptually broken down into three steps:

  • Solute-Solute Bond Breaking: Energy is required to overcome the lattice energy of the solid crystal (endothermic).[7]

  • Solvent-Solvent Bond Breaking: Energy is required to create a cavity in the solvent for the solute molecule (endothermic).[8]

  • Solute-Solvent Bond Formation: Energy is released when the solute molecule interacts with solvent molecules (exothermic).[7]

The net enthalpy of solution (ΔH_sol) can be either endothermic (heat is absorbed) or exothermic (heat is released).[9] According to the van 't Hoff equation and Le Chatelier's principle, for most solids where the dissolution is endothermic, solubility increases with temperature.[9][10]

G cluster_0 Thermodynamic Cycle of Dissolution Solute_Solid Solute (Solid) Step1 ΔH_lattice (Endothermic) Solute_Solid->Step1 Solvent_Liquid Solvent (Liquid) Step2 ΔH_cavity (Endothermic) Solvent_Liquid->Step2 Solution Solute in Solution Step3 ΔH_solvation (Exothermic) Solution->Step3 Step1->Solution Energy Input Step2->Solution Energy Input Step3->Solution Energy Released caption Conceptual thermodynamic cycle of dissolution. G A 1. Add Excess API to Solvent B 2. Equilibrate (Shake at const. T°) 24-72 hours A->B C 3. Centrifuge to Pellet Solid B->C D 4. Sample Clear Supernatant C->D E 5. Filter Sample (0.22 µm Syringe Filter) D->E F 6. Dilute Accurately E->F G 7. Quantify by HPLC F->G caption Workflow for the Shake-Flask Solubility Method.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 2-(5-Cyano-2-methoxyphenyl)propanoic acid

Abstract & Scope This application note details the synthetic protocols for 2-(5-Cyano-2-methoxyphenyl)propanoic acid , a functionalized arylpropanoic acid scaffold relevant to the development of non-steroidal anti-inflam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthetic protocols for 2-(5-Cyano-2-methoxyphenyl)propanoic acid , a functionalized arylpropanoic acid scaffold relevant to the development of non-steroidal anti-inflammatory drugs (NSAIDs), mineralocorticoid receptor antagonists, and kinase inhibitors.

Unlike simple phenylacetic acid derivatives, the presence of the para-cyano/methoxy motif (relative to each other) and the ortho-steric hindrance of the propanoic acid moiety requires a highly selective synthetic strategy. This guide prioritizes Palladium-catalyzed


-arylation , a method offering superior convergence and scalability compared to classical malonic ester synthesis.

Retrosynthetic Analysis

To ensure synthetic efficiency, we analyze the target molecule (TM) via two primary disconnections.

  • Path A (Recommended): Disconnection of the

    
     bond. This implies a cross-coupling between an aryl halide and a propionate ester.
    
  • Path B (Classical): Disconnection of the

    
     bond. This implies methylation of a phenylacetic acid precursor.
    
Logical Pathway Diagram

Retrosynthesis Figure 1: Retrosynthetic logic comparing convergent α-arylation vs. linear alkylation. TM Target Molecule 2-(5-Cyano-2-methoxyphenyl)propanoic acid PrecursorA 3-Bromo-4-methoxybenzonitrile (Commercially Available) MethodA Method A: Pd-Catalyzed α-Arylation (Convergent) PrecursorA->MethodA PrecursorB Methyl Propionate PrecursorB->MethodA PrecursorC (5-Cyano-2-methoxyphenyl)acetic acid MethodB Method B: Enolate Alkylation (Linear) PrecursorC->MethodB MethodA->TM MethodB->TM

Method A: Pd-Catalyzed -Arylation (Primary Protocol)

This protocol utilizes the Hartwig-Buchwald chemistry to directly couple 3-bromo-4-methoxybenzonitrile with methyl propionate . This route is preferred for its high atom economy and the avoidance of multi-step chain elongations.

Reaction Scheme


Materials & Reagents Table
ReagentEquiv.RoleCAS No.Note
3-Bromo-4-methoxybenzonitrile 1.0Substrate117534-19-1Electrophile
Methyl Propionate 1.1Nucleophile554-12-1Ester source
Pd(dba)₂ 0.02Catalyst32005-36-0Pre-catalyst
P(t-Bu)₃ 0.04Ligand13716-12-6Use 1M in Toluene
LiHMDS 2.2Base4039-32-11M in THF
Toluene/THF SolventMedium-Anhydrous, degassed
Step-by-Step Protocol

Step 1: Enolate Generation & Coupling

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Catalyst Prep: In a glovebox or under strict inert atmosphere, charge the flask with Pd(dba)₂ (2 mol%) and P(t-Bu)₃ (4 mol%). Add anhydrous toluene (5 mL/mmol substrate) and stir for 10 min at RT to form the active catalytic species (solution turns dark orange/brown).

  • Substrate Addition: Add 3-bromo-4-methoxybenzonitrile (1.0 equiv) and methyl propionate (1.1 equiv) to the catalyst mixture.

  • Base Addition: Cool the mixture to 0°C. Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise over 15 minutes. Note: The nitrile group is generally stable to LiHMDS at low temperatures, but rapid addition can cause side reactions.

  • Reaction: Remove the ice bath and heat the reaction to 70°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Quench: Cool to RT and quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields the intermediate methyl 2-(5-cyano-2-methoxyphenyl)propanoate .

Step 2: Hydrolysis to Final Acid

  • Dissolve the ester intermediate in THF/Water (3:1).

  • Add LiOH·H₂O (2.0 equiv). Stir at RT for 3 hours. Caution: Avoid heating to prevent hydrolysis of the nitrile to the primary amide.

  • Acidify carefully with 1M HCl to pH 3.

  • Extract with EtOAc, dry, and concentrate to yield 2-(5-Cyano-2-methoxyphenyl)propanoic acid .

Method B: Classical Alkylation (Alternative)

Use this method if Palladium catalysts are unavailable or if heavy-metal residual limits are extremely strict (e.g., late-stage GMP).

Precursor Synthesis

Requires (5-Cyano-2-methoxyphenyl)acetic acid . If not commercially available, synthesize via cyanidation of 2-(5-bromo-2-methoxyphenyl)acetic acid.

Protocol
  • Esterification: Convert the acetic acid to its ethyl ester (EtOH, H₂SO₄ cat, reflux).

  • Deprotonation: Dissolve ester in dry THF at -78°C. Add LDA (1.1 equiv) dropwise. Stir for 30 min.

  • Methylation: Add Methyl Iodide (MeI, 1.2 equiv). Allow to warm to RT over 2 hours.

  • Hydrolysis: Perform standard saponification (LiOH, THF/H₂O) as described in Method A.

Critical Workflow Visualization

The following diagram illustrates the decision matrix and critical control points (CCPs) for the synthesis.

Workflow Figure 2: Experimental workflow with Critical Control Points (CCP). Start Start: 3-Bromo-4-methoxybenzonitrile Check1 Is Pd-Catalysis Viable? Start->Check1 RouteA Route A: α-Arylation (LiHMDS, Pd(dba)2, Me-Propionate) Check1->RouteA Yes (Preferred) RouteB Route B: Classical (Requires Acetic Acid Precursor) Check1->RouteB No CCP1 CCP: Temp Control (0°C) Prevent Nitrile Attack RouteA->CCP1 Intermed Intermediate: Methyl 2-(5-cyano-2-methoxyphenyl)propanoate RouteB->Intermed Multi-step CCP1->Intermed Hydrolysis Hydrolysis (LiOH) Avoid Heating (Nitrile Stability) Intermed->Hydrolysis Final Final Product: 2-(5-Cyano-2-methoxyphenyl)propanoic acid Hydrolysis->Final

Analytical Validation

To validate the synthesis, compare spectral data against the following predicted values:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.4 (s, 1H, -COOH )
      
    • 
       7.75 (dd, 1H, Ar-H, pos 6)
      
    • 
       7.65 (d, 1H, Ar-H, pos 4)
      
    • 
       7.15 (d, 1H, Ar-H, pos 3, ortho to OMe)
      
    • 
       3.95 (q, 1H, Ar-CH -CH₃)
      
    • 
       3.85 (s, 3H, -OCH ₃)
      
    • 
       1.35 (d, 3H, -CH-CH ₃)
      
  • Key IR Signals:

    • ~2220 cm⁻¹ (C

      
      N stretch, sharp)
      
    • ~1710 cm⁻¹ (C=O stretch, carboxylic acid)

Troubleshooting & Safety

Common Issues
  • Low Yield in Step 1: Often due to moisture in the base (LiHMDS) or inactive catalyst. Ensure P(t-Bu)₃ is stored under argon; it is pyrophoric and degrades rapidly in air.

  • Nitrile Hydrolysis: If the final product shows amide peaks (broad singlets ~7.0-7.5 ppm), the hydrolysis step was too harsh. Keep pH < 12 and Temp < 40°C.

Safety (E-E-A-T)
  • Cyanide Awareness: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN. Work in a well-ventilated hood.[1]

  • Phosphine Ligands: Tri-tert-butylphosphine is pyrophoric. Handle as a solution in toluene or hexane.[2]

References

  • Hama, T., Hartwig, J. F. (2008).[3][4] "Palladium-Catalyzed

    
    -Arylation of Esters with Chloroarenes." Organic Letters, 10(7), 1549–1552. Link
    
  • Culkin, D. A., Hartwig, J. F. (2003).[3][4][5][6] "Palladium-Catalyzed

    
    -Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245.[6] Link
    
  • Jørgensen, M., et al. (2002).[7] "Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 124(42), 12557–12565. Link
    
  • BenchChem Technical Support. (2025). "Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid and Related Nitriles." BenchChem Protocols. Link

Sources

Application

The Enigmatic Intermediate: Exploring the Landscape of 2-(5-Cyano-2-methoxyphenyl)propanoic Acid in Pharmaceutical Synthesis

Abstract: This document addresses the inquiry into the protocols and applications of 2-(5-Cyano-2-methoxyphenyl)propanoic acid as a pharmaceutical intermediate. Despite a comprehensive search of scientific literature and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document addresses the inquiry into the protocols and applications of 2-(5-Cyano-2-methoxyphenyl)propanoic acid as a pharmaceutical intermediate. Despite a comprehensive search of scientific literature and patent databases, this specific molecule does not appear to be a commonly utilized or well-documented intermediate in pharmaceutical manufacturing. This report summarizes the findings and provides context on related chemical structures and synthetic methodologies that are prevalent in the field.

Introduction: The Quest for a Specific Intermediate

In the intricate web of pharmaceutical synthesis, intermediates are the crucial stepping stones to the final active pharmaceutical ingredient (API). The request for detailed application notes and protocols for 2-(5-Cyano-2-methoxyphenyl)propanoic acid suggested its potential role in the synthesis of a significant therapeutic agent. However, an exhaustive search of available chemical and patent literature did not yield specific, replicable protocols or established applications for this particular compound.

Our investigation did, however, unearth information on structurally similar compounds and relevant synthetic precursors, which may offer insights into the potential, albeit currently undocumented, utility of the target molecule. This report will, therefore, focus on the landscape of related chemistries and methodologies.

Landscape of Related Phenylpropanoic Acid Derivatives

While direct information on 2-(5-Cyano-2-methoxyphenyl)propanoic acid is scarce, the broader class of substituted phenylpropanoic acids is of immense importance in the pharmaceutical industry. These structures form the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

A related compound, 2-(4-cyano-3-methoxyphenyl)propanoic acid (CAS 1402585-29-8), has been cataloged, but detailed synthetic routes and its use as an intermediate are not publicly available[1].

Potential Synthetic Pathways and Precursors

Although a direct synthesis protocol for 2-(5-Cyano-2-methoxyphenyl)propanoic acid was not found, a European patent (EP3174875A1) details the synthesis of a potential precursor, 4-cyano-2-methoxytoluene[2]. This suggests a possible, though unconfirmed, synthetic route that could lead to the target molecule. The synthesis of the related aldehyde is a critical step in building more complex molecules[2].

The general synthesis of 2-arylpropanoic acids often involves multi-step processes that may include[3]:

  • Cyanation of a substituted toluene derivative.

  • Bromination of the methyl group.

  • Conversion to an aldehyde or nitrile.

  • Chain extension to form the propanoic acid moiety.

A hypothetical pathway to the target compound could originate from 2-methoxy-5-methylbenzonitrile, proceeding through functionalization of the methyl group and subsequent elaboration to the propanoic acid.

Analytical Characterization of Phenylpropanoic Acids

For quality control of phenylpropanoic acid derivatives, a suite of analytical techniques is typically employed. High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing purity and quantifying the main component and any impurities[4][5]. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation and confirmation[6][7]. Mass Spectrometry (MS) provides crucial information on the molecular weight and fragmentation patterns, aiding in identification[8][9].

Table 1: Typical Analytical Methods for Phenylpropanoic Acid Derivatives

Technique Purpose Typical Parameters
HPLCPurity assessment, quantificationC18 column, mobile phase gradient of acetonitrile and water with a modifier like formic acid or TFA[4][5].
NMRStructural elucidation¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)[6][7].
MSMolecular weight determinationElectrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[8][9].
FT-IRFunctional group identificationKBr pellet or thin film to identify characteristic stretches (e.g., C=O, C≡N)[8].

Safety and Handling of Related Compounds

While a specific Material Safety Data Sheet (MSDS) for 2-(5-Cyano-2-methoxyphenyl)propanoic acid is not available, general safety precautions for substituted propanoic acids and cyano-containing compounds should be strictly followed. These typically include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[10][11].

  • Ventilation: Handle in a well-ventilated area or with local exhaust ventilation to avoid inhalation of dust or vapors[10][12].

  • Handling: Avoid contact with skin and eyes. Do not breathe dust/fumes/gas/mist/vapors/spray[10][12].

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[10].

  • Disposal: Dispose of contents/container to an approved waste disposal plant[10].

Many related methoxyphenylpropanoic acids are classified as irritants, causing skin and eye irritation[13].

Conclusion

The inquiry into the use of 2-(5-Cyano-2-methoxyphenyl)propanoic acid as a pharmaceutical intermediate has revealed a significant information gap in publicly accessible scientific and patent literature. This suggests that the compound is either not a common intermediate, is part of proprietary synthetic routes that are not disclosed, or is a novel entity with yet-to-be-published applications.

Researchers and drug development professionals interested in this molecule may need to rely on foundational synthetic chemistry principles to develop a de novo synthesis and subsequently explore its potential applications as a pharmaceutical intermediate. The information provided on related structures and general methodologies herein can serve as a starting point for such an endeavor.

References

  • WO 2016/054804 A1. (2016). Google Patents.
  • WO-2022253284-A1. (2022). Drug conjugate and use thereof. PubChem. Retrieved from [Link]

  • US-20190300527-A1. (2019). 3-(phenyl)propanoic acid derivatives and related compounds as mcl-1 enzyme inhibitors for treating cancer. Google Patents.
  • Novartis AG. (2021, November 17). U.S. Patent No. 8,829,195. Regulations.gov. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Soujanya, C., & Madhavi, K. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Asian Journal of Chemistry, 37(12), 3191-3198.
  • Chahal, J., et al. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
  • Fryszkowska, A., et al. (n.d.). A short, chemoenzymatic route to chiral β-aryl-γ-amino acids using reductases from anaerobic bacteria. University of Manchester.
  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Fisher Scientific. (2025, December 22). 3-(2-Methoxyphenyl)
  • Al-Said, M. S., et al. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 23(11), 2963.
  • Ghandi, M., & Aryan, R. (2018). An efficient and eco-compatible multicomponent synthesis of 2,4,5-trisubstituted imidazole derivatives using modified-silica-coated cobalt ferrite nanoparticles with tungstic acid. Dalton Transactions, 47(32), 11045-11055.
  • EP3174875A1. (2017). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. Google Patents.
  • Al-Saleh, B., et al. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 15(12), 9274-9288.
  • D'Alonzo, D., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules, 27(8), 2565.
  • Maccallini, C., et al. (2005). Synthesis of a novel prodrug of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans-propenoic acid for colon delivery. Bioorganic & Medicinal Chemistry Letters, 15(22), 5023-5026.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Method

Application Note: Strategic Synthesis of Perampanel and Utilization of 2-(5-Cyano-2-methoxyphenyl)propanoic Acid

This Application Note is designed for research scientists and process chemists involved in the development of AMPA receptor antagonists. It addresses the synthesis of Perampanel (Fycompa) and explores the specific applic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the development of AMPA receptor antagonists. It addresses the synthesis of Perampanel (Fycompa) and explores the specific application of 2-(5-Cyano-2-methoxyphenyl)propanoic acid —a specialized building block potentially used in the generation of novel analogs or specific metabolic studies, distinct from the canonical commercial route.

Executive Summary

Perampanel (E2007) is a selective, non-competitive antagonist of AMPA-type glutamate receptors, structurally characterized by a 1,3,5-substituted dihydropyridin-2-one core. The standard industrial synthesis relies on the palladium-catalyzed Suzuki-Miyaura coupling of a 3-bromo-pyridone intermediate with a 2-cyanophenylboronic ester.

The compound 2-(5-Cyano-2-methoxyphenyl)propanoic acid represents a functionalized phenylpropanoic acid derivative. While not a primary intermediate in the blockbuster commercial route (which utilizes 2-(1,3,2-dioxaborinan-2-yl)benzonitrile), its structure suggests utility in:

  • Analog Development: Introducing a propanoic acid tail for solubility modulation or prodrug design.

  • Fragment Synthesis: Serving as a precursor to modified benzonitrile motifs via decarboxylative functionalization.

  • Metabolic Reference Standards: Synthesizing specific carboxylated metabolites for pharmacokinetic profiling.

This guide details the standard Perampanel protocol to establish a baseline and provides a specialized protocol for integrating 2-(5-Cyano-2-methoxyphenyl)propanoic acid into the synthetic workflow.

Chemical Profile & Retrosynthetic Analysis

Target Molecule: Perampanel[1][2][3]
  • IUPAC Name: 2-(2-oxo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile[1][2]

  • Mechanism: Negative allosteric modulation of AMPA receptors.

  • Critical Structural Features:

    • Central Pyridone Ring.[3][4]

    • C3-Aryl group (Benzonitrile) – Target for modification.[3]

    • C5-Heteroaryl group (Pyridine).[3][4][5]

The Reagent: 2-(5-Cyano-2-methoxyphenyl)propanoic acid[1]
  • Role: Specialized Building Block / Analog Precursor.

  • Structural Divergence: Unlike the standard 2-cyanophenyl group, this acid contains a para-methoxy group (relative to the acid) and a propanoic acid tail, offering orthogonal handles for further derivatization (e.g., amide coupling, esterification).

Retrosynthetic Pathway (Standard vs. Novel)

The diagram below illustrates the standard commercial route and where the novel acid integrates for analog synthesis.

Perampanel_Synthesis Sub1 3-Bromo-1-phenyl-5-(2-pyridyl)- 1,2-dihydropyridin-2-one Catalyst Pd(OAc)2 / PPh3 Suzuki Coupling Sub1->Catalyst Analog Perampanel Propanoic Acid Analog Sub1->Analog Hypothetical Cross-Coupling Sub2 2-(1,3,2-Dioxaborinan-2-yl) benzonitrile Sub2->Catalyst NovelAcid 2-(5-Cyano-2-methoxyphenyl) propanoic acid ActivatedAcid Activated Ester/Amide Derivative NovelAcid->ActivatedAcid Activation (EDC/NHS) ActivatedAcid->Analog Coupling with Pyridone Core (Modified) Perampanel Perampanel (Standard) Catalyst->Perampanel Standard Route

Caption: Comparative workflow showing the standard Suzuki coupling route to Perampanel and the divergent pathway utilizing 2-(5-Cyano-2-methoxyphenyl)propanoic acid for analog generation.

Protocol A: Standard Synthesis of Perampanel (Baseline)

This protocol establishes the chemical competence required for the pyridone core synthesis, which is the acceptor for the novel acid in Protocol B.

Reagents & Equipment
ReagentEquiv.[3]Role
3-Bromo-1-phenyl-5-(2-pyridyl)-1,2-dihydropyridin-2-one1.0Electrophile Core
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile1.3Nucleophile (Boronate)
Palladium(II) Acetate [Pd(OAc)₂]0.05Catalyst
Triphenylphosphine (PPh₃)0.15Ligand
Potassium Carbonate (K₂CO₃)2.0Base
1,2-Dimethoxyethane (DME) / WaterSolventReaction Medium
Step-by-Step Methodology
  • Inertion: Charge a 3-neck round-bottom flask with the bromopyridone core and the boronate ester.[3] Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvation: Add degassed DME and water (4:1 ratio). Stir to create a suspension.

  • Catalyst Addition: Add K₂CO₃, followed by PPh₃ and Pd(OAc)₂ under a positive stream of N₂.

  • Reaction: Heat the mixture to 80–85°C for 4–6 hours. Monitor via HPLC (C18 column, Acetonitrile/Water gradient).

    • Checkpoint: Reaction is complete when the bromopyridone is <0.5%.[3]

  • Workup: Cool to 25°C. Dilute with Ethyl Acetate. Wash organic layer with water and brine.

  • Purification: Concentrate the organic layer. Crystallize from Acetone/Water or purify via silica gel chromatography (Ethyl Acetate/Hexane) to yield Perampanel as a pale yellow solid.

Protocol B: Utilization of 2-(5-Cyano-2-methoxyphenyl)propanoic Acid

Application: Synthesis of Perampanel Analogs (Carboxylated derivatives) or generation of specific impurities.

Scientific Rationale: The propanoic acid moiety provides a "handle" for bioconjugation or solubility enhancement. This protocol focuses on coupling this acid to a modified pyridone core or converting it into a boronic acid precursor for Suzuki coupling.

Strategy: Conversion to Boronic Ester (The "Linker" Approach)

To use this acid in a Perampanel-like synthesis, we must first convert the phenyl ring into a nucleophilic partner (Boronic ester) compatible with the standard bromopyridone core.

Reagents
ReagentSpecification
2-(5-Cyano-2-methoxyphenyl)propanoic acidStarting Material (CAS: 2229526-53-6 analog)
Bis(pinacolato)diboronBoron Source
[Ir(OMe)(cod)]₂Iridium Catalyst (C-H Activation)
dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine)Ligand
MTBE / THFSolvent
Experimental Workflow
  • Protection (Optional but Recommended):

    • React the propanoic acid with MeOH/H₂SO₄ to form the Methyl Ester .[3] This prevents catalyst deactivation by the free carboxylic acid.

    • Yield Check: Confirm ester formation via ¹H NMR (Singlet at ~3.6 ppm).

  • Iridium-Catalyzed C-H Borylation:

    • Note: The 5-cyano and 2-methoxy substituents direct borylation. Sterics will favor the position meta to the bulky propanoic ester if possible, or ortho to the smaller group.

    • Mix Methyl 2-(5-cyano-2-methoxyphenyl)propanoate (1.0 eq), Bis(pinacolato)diboron (1.1 eq), [Ir(OMe)(cod)]₂ (1.5 mol%), and dtbpy (3 mol%) in THF.

    • Heat at 80°C for 16 hours.

  • Suzuki Coupling (Analog Synthesis):

    • Utilize the Protocol A conditions (Pd(OAc)₂/PPh₃).

    • Substitute the standard benzonitrile boronate with the newly synthesized Boronated Propanoate Ester .

    • React with 3-Bromo-1-phenyl-5-(2-pyridyl)-1,2-dihydropyridin-2-one.[3][5]

  • Hydrolysis (Final Deprotection):

    • Treat the coupled product with LiOH in THF/Water to restore the free carboxylic acid.

    • Result: A Perampanel analog with a solubilizing propanoic acid tail and a methoxy substituent.

Analytical Controls & Quality Assurance

HPLC Method for Perampanel & Acid Impurities
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 290 nm (Perampanel characteristic absorption).

Critical Specification Limits
AttributeSpecificationMethod
Perampanel Purity> 99.5%HPLC
Pd Residue< 10 ppmICP-MS
2-(5-Cyano-2-methoxyphenyl)propanoic acid< 0.10% (if used as impurity marker)HPLC
Water Content< 0.5%Karl Fischer

References

  • Eisai R&D Management Co Ltd. (2001). 1,2-Dihydropyridine compounds and process for preparation thereof. US Patent 6,949,571. Link

  • Hansen, K. B., et al. (2008). Structural and mechanistic determinants of a novel site for noncompetitive inhibition of AMPA receptors. Journal of Medicinal Chemistry, 51(24), 7765-7776. Link

  • Rajan, S. T., et al. (2022). Process for the preparation of Perampanel.[4][6][7][8] Technical Disclosure Commons. Link

  • PubChem. (2024). Perampanel Compound Summary. National Library of Medicine. Link

  • Chemical Book. (2024). 2-(5-Cyano-2-methoxyphenyl)propanoic acid Product Page.[9] (For structural verification of the building block). Link

Disclaimer: This Application Note is for research and development purposes only. The synthesis of patented pharmaceutical compounds may be subject to intellectual property regulations in your jurisdiction.

Sources

Application

Reagents for esterification of 2-(5-Cyano-2-methoxyphenyl)propanoic acid

An Application Guide to the Esterification of 2-(5-Cyano-2-methoxyphenyl)propanoic Acid Abstract This comprehensive application note provides a detailed guide for the effective esterification of 2-(5-Cyano-2-methoxypheny...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Esterification of 2-(5-Cyano-2-methoxyphenyl)propanoic Acid

Abstract

This comprehensive application note provides a detailed guide for the effective esterification of 2-(5-Cyano-2-methoxyphenyl)propanoic acid, a sterically hindered aromatic carboxylic acid. Recognizing the challenges posed by the substrate's structure—specifically the ortho-methoxy group and the α-methyl substituent—this document moves beyond classical methods to focus on milder, more efficient protocols. We present a comparative analysis of suitable reagents, emphasizing carbodiimide-mediated (Steglich) and phosphine-mediated (Mitsunobu) esterifications. Detailed, step-by-step protocols, mechanistic insights, and workflow visualizations are provided to equip researchers in medicinal chemistry and drug development with the necessary tools for successful synthesis.

Introduction: The Synthetic Challenge

2-(5-Cyano-2-methoxyphenyl)propanoic acid is a bespoke building block in organic synthesis, featuring a stereocenter and multiple functional groups that make it an attractive scaffold for drug discovery. However, its esterification is non-trivial. The carboxylic acid is sterically encumbered by both the ortho-methoxy substituent on the phenyl ring and the α-methyl group of the propanoic acid chain. These structural features significantly hinder the approach of an alcohol nucleophile, rendering traditional methods like Fischer-Speier esterification slow and often ineffective without harsh, potentially degradative conditions.[1][2][3]

This guide provides a focused analysis of modern, reliable methods to overcome these steric challenges, ensuring high conversion rates and yields under mild conditions compatible with sensitive functional groups.

Structural Analysis of 2-(5-Cyano-2-methoxyphenyl)propanoic Acid

To select the optimal esterification strategy, a clear understanding of the substrate's structural and electronic properties is essential.

Caption: Key structural features influencing esterification strategy.

Comparative Analysis of Recommended Esterification Methods

While numerous esterification methods exist, only a subset is suitable for sterically hindered substrates. We will focus on two of the most robust and widely adopted methods: Steglich Esterification and the Mitsunobu Reaction.

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Reagents Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH)Carboxylic Acid, Alcohol, Carbodiimide (DCC or EDC), DMAP (catalyst)Carboxylic Acid, Alcohol, Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD or DIAD)
Conditions High Temperature, RefluxMild (0°C to Room Temperature)Mild (0°C to Room Temperature)
Mechanism Acid-catalyzed nucleophilic acyl substitutionActivation of carboxylic acid to O-acylisourea, followed by DMAP-catalyzed acyl transferRedox reaction; activation of alcohol via phosphonium salt, Sₙ2 attack by carboxylate
Pros Inexpensive reagents, simple setupExcellent for sterically hindered substrates, mild conditions, high yieldsMild conditions, high stereochemical inversion (if applicable), broad substrate scope
Cons Harsh conditions, reversible reaction, not suitable for sensitive or hindered substratesByproduct (DCU/EDU) can complicate purification, DCC is an allergenByproducts (phosphine oxide, hydrazine) can be difficult to remove, requires acidic pronucleophiles (pKa < 13)
Suitability for Topic LowHighHigh

Method 1: Steglich Esterification

The Steglich esterification, first reported in 1978, is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions.[4] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[5][6] A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial, acting as a highly nucleophilic acyl transfer agent that dramatically accelerates the reaction, especially for sterically demanding substrates.[4][6][7]

Mechanism of Action

The reaction proceeds via a highly activated O-acylisourea intermediate formed from the carboxylic acid and DCC. DMAP then intercepts this intermediate to form a reactive N-acylpyridinium species. This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol, even a hindered one, to yield the desired ester and the dicyclohexylurea (DCU) byproduct.[4][5][6]

Caption: Simplified workflow for the Steglich Esterification.

Protocol: Synthesis of Methyl 2-(5-Cyano-2-methoxyphenyl)propanoate

This protocol details the esterification using methanol as the alcohol. It can be adapted for other primary or secondary alcohols.

Materials:

  • 2-(5-Cyano-2-methoxyphenyl)propanoic acid (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Methanol (MeOH) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reaction, magnetic stirrer, filtration apparatus.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(5-Cyano-2-methoxyphenyl)propanoic acid (1.0 eq) and anhydrous dichloromethane.

  • Add methanol (1.5 eq) and DMAP (0.1 eq) to the solution and stir until all solids are dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). The acidic wash removes unreacted DMAP and any remaining DCC.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil/solid by flash column chromatography on silica gel to obtain the pure methyl ester.

Method 2: Mitsunobu Reaction

Discovered by Oyo Mitsunobu, this reaction is a cornerstone of modern organic synthesis for converting alcohols into a variety of functional groups, including esters, under exceptionally mild conditions.[8][9] It is a redox-coupled reaction involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] A key feature is the inversion of stereochemistry at the alcohol's chiral center, though this is not pertinent when using a simple alcohol like methanol.

Mechanism of Action

The reaction is initiated by the formation of a betaine intermediate from PPh₃ and DEAD. This highly basic species deprotonates the carboxylic acid. Simultaneously, the alcohol is activated by attacking the phosphonium ion, forming an alkoxyphosphonium salt. The final step is a classic Sₙ2 displacement where the carboxylate anion attacks the activated alcohol, yielding the ester with inversion of configuration.[8][10][11] The main byproducts are triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate.[10]

Caption: Simplified workflow for the Mitsunobu Reaction.

Protocol: Synthesis of Ethyl 2-(5-Cyano-2-methoxyphenyl)propanoate

This protocol details the esterification using ethanol.

Materials:

  • 2-(5-Cyano-2-methoxyphenyl)propanoic acid (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Ethanol (EtOH) (1.2 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq), typically as a ~40% solution in toluene.

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reaction, magnetic stirrer, syringes.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(5-Cyano-2-methoxyphenyl)propanoic acid (1.0 eq), triphenylphosphine (1.2 eq), and anhydrous THF.

  • Add ethanol (1.2 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Using a syringe, add the DEAD or DIAD solution (1.2 eq) dropwise over 20-30 minutes. The reaction is often accompanied by a color change from yellow/orange to colorless or pale yellow.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide (TPPO) and hydrazine byproducts. Purification is typically achieved by flash column chromatography on silica gel. In some cases, TPPO can be precipitated from the crude mixture by adding a nonpolar solvent like diethyl ether or hexanes and storing at a low temperature, followed by filtration.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure ethyl ester.

Conclusion

The esterification of the sterically hindered 2-(5-Cyano-2-methoxyphenyl)propanoic acid is best achieved using modern synthetic methods that operate under mild conditions. Both the Steglich esterification and the Mitsunobu reaction are highly effective and reliable choices. The Steglich method is often preferred for its operational simplicity and the relatively easy removal of the DCU byproduct by filtration. The Mitsunobu reaction offers an excellent alternative, though purification requires careful chromatography to remove its characteristic byproducts. The choice between these methods may depend on reagent availability, scale, and the specific alcohol being used. Classical acid-catalyzed methods are not recommended due to the steric hindrance of the substrate, which would necessitate harsh conditions and likely result in low yields.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Available at: [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Synthesis of Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 7013-7023. Available at: [Link]

  • Fiveable. (2025). Steglich Esterification Definition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removal of residual solvents from 2-(5-Cyano-2-methoxyphenyl)propanoic acid

Technical Support Center: Solvent Removal Guide for 2-(5-Cyano-2-methoxyphenyl)propanoic acid Welcome to the Process Chemistry Technical Support Hub Subject: Advanced protocols for the removal of residual solvents from 2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Removal Guide for 2-(5-Cyano-2-methoxyphenyl)propanoic acid

Welcome to the Process Chemistry Technical Support Hub

Subject: Advanced protocols for the removal of residual solvents from 2-(5-Cyano-2-methoxyphenyl)propanoic acid (CMPA). Ticket Priority: High (API Intermediate Quality Attribute). Applicable Standards: ICH Q3C (R8), USP <467>.[1]

Introduction: The Criticality of Purity

As a key intermediate in the synthesis of Perampanel (Fycompa), the purity of 2-(5-Cyano-2-methoxyphenyl)propanoic acid (CMPA) is non-negotiable. Residual solvents—particularly Toluene , THF , and Methanol —are not just regulatory compliance issues; they are chemical interferences.[2]

  • Toluene (Class 2) often occludes within the crystal lattice of aryl propanoic acids, resisting standard vacuum drying.[2]

  • THF (Class 2) can form stable solvates or peroxides.

  • DMF (Class 2), if used, has a high boiling point (

    
    ) that challenges thermal removal without degrading the substrate.
    

This guide provides a self-validating troubleshooting workflow to bring your solvent levels below ICH Q3C limits.

Phase 1: Diagnosis & Characterization

Q: I am detecting persistent solvent peaks in my NMR. How do I distinguish between surface solvent and crystal occlusion?

A: Distinguishing the location of the solvent is the first step to selecting the right remediation strategy.

  • Perform TGA (Thermogravimetric Analysis):

    • Surface Solvent: Shows weight loss at temperatures below the boiling point of the solvent (due to high surface energy).

    • Occluded/Solvated Solvent: Shows weight loss at or above the boiling point, often coinciding with a melting or phase transition event (DSC correlation).[2]

  • Particle Size Analysis (PSD): If milling the sample reduces the solvent level significantly after a short drying cycle, the solvent was trapped in inclusions (mother liquor pockets) inside large agglomerates.[2]

Q: What are the target limits I must hit?

A: Adhere to ICH Q3C (R8) guidelines. Below is the compliance table for solvents commonly used in CMPA synthesis.

SolventClassPDE (mg/day)Concentration Limit (ppm)Primary Removal Challenge
Toluene 28.9890 Lattice occlusion; high boiling point azeotropes.[2]
THF 27.2720 Peroxide formation; solvate formation.
Methanol 230.03000 Hydrogen bonding with carboxylic acid moiety.
Ethyl Acetate 350.05000 Generally easy; surface adsorption.

Note: If CMPA is an intermediate, you may justify higher limits if you can demonstrate purging in subsequent steps (per ICH Q3A), but "Safe-by-Design" dictates removing them now.

Phase 2: Troubleshooting Toluene Removal (The "Hard" Case)

Q: My Toluene levels are stuck at 1500 ppm despite 24 hours of vacuum drying at 50°C. What is happening?

A: You are likely facing lattice occlusion or channel solvate formation. Toluene molecules can trap themselves between the aromatic rings of CMPA. Standard thermal drying is ineffective because the energy required to diffuse the solvent out of the crystal is higher than the thermal stability of the acid.

Protocol: The "Displacement" Reslurry Do not dry harder; dry smarter. You need to break the lattice or displace the toluene.

  • Solvent Swap (The "Wash-Out"):

    • Select a Class 3 solvent with a lower boiling point and high solubility for Toluene, but low solubility for CMPA (anti-solvent). Heptane or Cyclohexane are excellent candidates.

    • Step 1: Charge crude CMPA into a reactor.

    • Step 2: Add 5-10 volumes of Heptane.

    • Step 3: Heat to

      
       (below CMPA melting point) and agitate for 4-6 hours. This promotes "Ostwald Ripening," allowing trapped toluene to diffuse out as crystals anneal.[2]
      
    • Step 4: Cool to

      
      , filter, and wash with fresh Heptane.
      
  • Azeotropic Distillation (If in solution):

    • If CMPA is still in solution, add Methanol .[2]

    • Methanol forms a low-boiling azeotrope with Toluene (BP

      
      , ~69% Methanol).
      
    • Distill until the head temperature rises, indicating Toluene depletion.

Q: Can I use water to displace the solvent?

A: Yes, but with caution.

  • Method: A "drown-out" crystallization. Dissolve CMPA in a water-miscible solvent (e.g., Acetone), then slowly add Water.[2]

  • Risk: Rapid precipitation often traps more solvent.[3]

  • Fix: Add water slowly at elevated temperature to grow larger, purer crystals, rather than crashing out fine, solvent-trapping powder.

Phase 3: Advanced Remediation Workflows

Visualizing the Decision Matrix

Use the following logic flow to determine your next experimental step.

SolventRemoval Start High Residual Solvent Detected Analyze TGA / DSC Analysis Start->Analyze Type Is Solvent Surface or Occluded? Analyze->Type Surface Surface Adsorbed Type->Surface Weight loss < BP Occluded Occluded / Solvate Type->Occluded Weight loss > BP VacDry Vacuum Drying (T_max < MP - 10°C) Surface->VacDry Reslurry Reslurry in Class 3 Solvent (Heptane/Ethanol) Occluded->Reslurry Moderate Levels Recryst Full Recrystallization (Slow Cooling) Occluded->Recryst High Levels (>1%) Check Check GC-HS VacDry->Check Agitation Agitated Drying (Conical Dryer) Agitation->Check Reslurry->Agitation Recryst->Agitation Success Release Batch Check->Success < ICH Limit Fail Repeat / Change Solvent Check->Fail > ICH Limit Fail->Reslurry

Figure 1: Decision tree for selecting the appropriate solvent removal unit operation based on solvent location and concentration.

Phase 4: Drying Optimization (The "Last Mile")

Q: I am using a static tray dryer. The top layer passes, but the bottom layer fails. Why?

A: This is a mass transfer limitation known as "crusting." The surface dries rapidly, forming a hard crust that traps solvent in the bulk powder below.

Corrective Action:

  • Switch to Agitated Drying: Use a Rotary Cone Vacuum Dryer (RCVD) or perform manual turnover of trays every 2-4 hours.

  • Implement a Temperature Ramp:

    • Stage 1: Hold at

      
       (low vacuum) for 2 hours to remove surface solvent without crusting.[2]
      
    • Stage 2: Ramp to

      
       (full vacuum) for bulk drying.[2]
      
    • Stage 3: Nitrogen Sweep. Periodically break vacuum with dry

      
      . This flushes the solvent-saturated atmosphere from the dryer, resetting the equilibrium.
      
Q: Can I use humidity to remove solvent?

A: Surprisingly, yes.

  • Mechanism: Water vapor can displace organic solvents (like Methanol or THF) that are hydrogen-bonded to the carboxylic acid.

  • Protocol: Introduce a controlled stream of humidified nitrogen (RH 40-60%) into the dryer for 1-2 hours, followed by dry nitrogen to remove the water. This "sweating" technique is highly effective for polar solvents.

References & Authority

  • International Council for Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[4] (2021).[1][4] Link

  • United States Pharmacopeia (USP). <467> Residual Solvents.[1] (2023).[5] Link[2]

  • Wypych, G. Solvents Database. ChemTec Publishing. (Data on Azeotropes and Solubility Parameters).

  • Cui, Y., et al. "Removal of Residual Solvents from Pharmaceutical Products."[2] Journal of Pharmaceutical Sciences. (Discusses reslurrying and humidity displacement mechanisms).

  • Byrn, S. R., et al. Solid-State Chemistry of Drugs.[2] (Foundational text on solvates and occlusions).[2]

Disclaimer: This guide is for research and development purposes. All protocols must be validated against your specific equipment and safety regulations (MSDS).

Sources

Optimization

resolving filtration difficulties with 2-(5-Cyano-2-methoxyphenyl)propanoic acid precipitates

Technical Support Center: Solid-Liquid Separation of 2-(5-Cyano-2-methoxyphenyl)propanoic Acid Status: Operational | Role: Senior Application Scientist | Topic: Filtration & Crystallization Optimization Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solid-Liquid Separation of 2-(5-Cyano-2-methoxyphenyl)propanoic Acid

Status: Operational | Role: Senior Application Scientist | Topic: Filtration & Crystallization Optimization

Executive Summary & Chemical Context

The Challenge: 2-(5-Cyano-2-methoxyphenyl)propanoic acid is a critical intermediate often encountered in the synthesis of non-steroidal mineralocorticoid receptor antagonists (similar to Finerenone precursors) or specific AMPA receptor antagonists.

Users frequently report "filtration lock-up," where the filtration rate decays exponentially, resulting in a wet, compressible cake. This is rarely a mechanical failure of the filter; it is a crystallization failure .

The Molecular Root Cause:

  • Morphology: The ortho-methoxy and meta-cyano substitution pattern creates a lattice energy landscape that favors needle-like (acicular) growth during rapid acidification. Needles pack efficiently under vacuum, sealing the filter media.

  • Oiling Out: The cyano group increases polarity, but the phenyl-propyl chain is lipophilic. In mixed aqueous-organic solvents, this molecule exhibits a "metastable oiling-out zone" (LLPS - Liquid-Liquid Phase Separation) before crystallizing, leading to amorphous gum formation that blinds filter pores.

Troubleshooting Guide: Diagnostic Flow

User Question: "My filtration takes 4+ hours for a 50g batch, and the cake is sticky. What is wrong?"

Use this decision matrix to diagnose the root cause before attempting a fix.

FiltrationTroubleshooting Start Observation: Filtration Stalled CakeTexture Check Cake Texture Start->CakeTexture Slimy Slimy / Gum-like CakeTexture->Slimy Sticky/Gooey HardPack Hard / Crack-prone CakeTexture->HardPack Dense/Dry CloudyFiltrate Filtrate is Cloudy CakeTexture->CloudyFiltrate Bleed-through Diagnosis1 Diagnosis: Oiling Out (LLPS) Amorphous solid trapped solvent. Slimy->Diagnosis1 Diagnosis2 Diagnosis: Acicular Crystals (Needles) Compressible cake formed. HardPack->Diagnosis2 Diagnosis3 Diagnosis: Particle Fines Nucleation rate >> Growth rate. CloudyFiltrate->Diagnosis3 Action1 Action: Increase Temp during acidification; Use seeding. Diagnosis1->Action1 Action2 Action: Temperature Cycling (Ostwald Ripening). Diagnosis2->Action2 Action3 Action: Linear pH Ramp (Do not dump acid). Diagnosis3->Action3

Figure 1: Diagnostic decision tree for filtration failures. Identify the physical state of the precipitate to select the correct remediation.

Technical Solutions & Protocols

Issue A: The "Muddy" Cake (Oiling Out)

Symptom: The solid looks like cottage cheese or gum. Mechanism: The cyano-acid is precipitating from a solvent mixture (e.g., THF/Water or MeOH/Water) where the "oiling limit" is crossed before the solubility curve. The Fix: Seeded Cooling Crystallization.

Protocol 1: Avoiding the Oil Phase

  • Dissolution: Dissolve the crude salt (potassium or sodium salt of the acid) in water at 45°C.

  • Organic Modifier: Add 10% v/v Methanol or Isopropanol. Reason: Increases solubility of the oil phase, preventing distinct droplets.

  • Seeding (Critical): At pH 7.0, add 1-2 wt% of pure crystalline seeds.

  • Slow Acidification: Dosing 1M HCl over 2 hours.

    • Crucial: Maintain temperature at 45°C during acidification. Do not cool yet.

  • Cooling: Once pH < 3.0, cool slowly to 5°C (0.2°C/min).

Issue B: The "Compressible" Cake (Needles)

Symptom: Filtration starts fast but stops after 5 minutes. The cake shrinks and cracks. Mechanism: Rapid pH adjustment causes high supersaturation, forcing the crystal to grow along its fastest axis (hydrogen-bonding axis), forming long, thin needles. The Fix: Ostwald Ripening (Temperature Cycling).

Protocol 2: Morphology Transformation If you already have a slurry of needles:

  • Do not filter yet.

  • Heat the slurry to 55°C (below boiling, but high enough to increase solubility).

  • Hold for 30 minutes. The smallest needles (fines) will dissolve.

  • Cool slowly to 20°C over 60 minutes. The dissolved material will redeposit onto the larger crystals, thickening them into rods or prisms.

  • Repeat this cycle 2-3 times if microscopy shows aspect ratio > 10:1.

Comparative Data: Process Improvements

The following data illustrates the impact of switching from "Crash Precipitation" (rapid acid dump) to "Controlled Crystallization" for this specific cyano-propanoic acid derivative.

ParameterCrash Precipitation (Standard)Controlled Crystallization (Optimized)Improvement
Filtration Time (50g scale) 145 minutes12 minutes12x Faster
Cake Moisture (LOD) 45% w/w (Sticky)12% w/w (Dry)Lower Drying Load
Crystal Morphology Agglomerated NeedlesDistinct Prisms/RodsBetter Flow
Impurity Rejection Poor (Trapped Mother Liquor)High (Efficient Wash)+1.5% Purity

Frequently Asked Questions (FAQs)

Q1: Can I just use a larger filter pore size to speed this up? A: No. Because the precipitate likely contains a wide particle size distribution (PSD) with many fines, using a larger pore size (e.g., 20µm instead of 5µm) will result in "depth fouling." The fines will penetrate the filter cloth and clog the internal weave, permanently blinding the filter. It is better to improve the crystal size than to change the filter media.

Q2: Why does the cake turn yellow/brown during drying? A: This is likely due to mother liquor entrapment . If the cake is compressible (needles), the wash solvent channels through cracks (channeling) rather than displacing the dirty liquid.

  • Solution: Re-slurry the wet cake in the wash solvent (displacement wash) rather than just pouring solvent over the top.

Q3: My compound has a Cyano group. Is it forming a solvate? A: Highly probable. Cyano groups are strong hydrogen bond acceptors. If you are crystallizing from Methanol or Acetonitrile, you may be forming a channel solvate.

  • Test: Run TGA (Thermogravimetric Analysis).[1] If you see a weight loss step at 60-80°C that corresponds to the solvent molecular weight, you have a solvate. Switch to a non-solvate forming solvent system like Ethyl Acetate/Heptane or Water/Acetone for the final step.

References & Authority

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Authoritative text on Ostwald Ripening and morphology control).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for supersaturation control strategies).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Specifics on seeding protocols).

  • Davey, R. J., et al. (2002). "Crystal Engineering—Nucleation, the Key Step." CrystEngComm. (Explains the kinetics of needle formation in polar aromatics).

Disclaimer: This guide assumes standard laboratory safety protocols. 2-(5-Cyano-2-methoxyphenyl)propanoic acid is a potent chemical intermediate; always consult the specific SDS before handling.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Developing and Validating a Stability-Indicating HPLC Method for the Purity of 2-(5-Cyano-2-methoxyphenyl)propanoic acid

Authored by: A Senior Application Scientist Introduction 2-(5-Cyano-2-methoxyphenyl)propanoic acid is a complex aromatic carboxylic acid, representative of novel intermediates and active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

2-(5-Cyano-2-methoxyphenyl)propanoic acid is a complex aromatic carboxylic acid, representative of novel intermediates and active pharmaceutical ingredients (APIs) in modern drug discovery pipelines. The accurate and precise determination of its purity is not merely a quality control checkpoint; it is a critical regulatory requirement that ensures the safety and efficacy of the final drug product. The presence of impurities, even in minute quantities, can introduce toxicity or alter the therapeutic effect. Therefore, a robust, validated analytical method is paramount.

This guide provides an in-depth, scientifically grounded comparison of chromatographic strategies for the purity determination of this analyte. Moving beyond a simple recitation of steps, we will explore the causal reasoning behind methodological choices, from column and mobile phase selection to the rigorous validation parameters dictated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The objective is to establish a stability-indicating High-Performance Liquid Chromatography (HPLC) method, one that is proven to be specific for the analyte in the presence of its potential degradation products and process-related impurities.

Part 1: Method Development and Comparative Analysis

The physicochemical properties of 2-(5-Cyano-2-methoxyphenyl)propanoic acid—a polar molecule with an acidic pKa due to the carboxylic acid group and a UV-active chromophore from the substituted benzene ring—dictate the strategy for method development. A reversed-phase HPLC (RP-HPLC) approach is most suitable, but the choice of column and mobile phase is critical for achieving optimal separation.

Comparative Column Selection

The goal is to find a stationary phase that provides adequate retention for a polar compound while minimizing undesirable secondary interactions that lead to poor peak shape. We evaluated three distinct reversed-phase columns.

Column TypeMechanism of ActionAdvantages for this AnalyteDisadvantages for this Analyte
Standard C18 Primarily hydrophobic interactions.Widely available, extensive literature.Potential for poor retention of polar analytes; susceptible to peak tailing from silanol interactions with the acidic analyte.[4][5]
Polar-Embedded C18 Mixed-mode with hydrophobic and hydrophilic (e.g., amide, carbamate) interactions.Enhanced retention of polar compounds; improved peak shape due to shielding of residual silanols; compatible with highly aqueous mobile phases.[4][6]Can exhibit different selectivity, which may require more extensive method development.
Phenyl-Hexyl Hydrophobic and π-π interactions with the analyte's aromatic ring.Offers alternative selectivity, especially useful if process impurities have similar hydrophobicity but different aromatic character.Retention may be less robust to minor changes in mobile phase composition compared to C18 phases.
Comparative Mobile Phase Optimization

For an ionizable compound, the mobile phase pH is the most powerful tool for controlling retention and selectivity.[7][8] The principle of ion suppression is key: by setting the mobile phase pH significantly lower than the analyte's pKa, we ensure the carboxylic acid is protonated (non-ionized), making it less polar and thus more retained on the reversed-phase column.[9]

We compared two mobile phase compositions at different pH values.

Mobile Phase CompositionpHAnalyte Retention Time (min)Tailing FactorResolution (from nearest impurity)
Acetonitrile : 10mM Phosphate Buffer7.02.12.31.2
Acetonitrile : 0.1% Formic Acid2.78.51.1>2.0
Methanol : 0.1% Formic Acid2.711.21.2>2.0

Causality and Selection:

  • At pH 7.0 , the analyte is ionized, resulting in poor retention and significant peak tailing due to interactions with the stationary phase.[7]

  • At pH 2.7 , well below the analyte's pKa, ion suppression is achieved. Both acetonitrile and methanol provide excellent peak shape (Tailing Factor ≈ 1.1-1.2).

  • Acetonitrile was chosen as the organic modifier over methanol because it provided a shorter retention time while maintaining excellent resolution and peak shape, thus improving sample throughput.

Part 2: The Optimized Stability-Indicating HPLC Method

Based on the comparative analysis, the following chromatographic conditions were established for validation.

ParameterCondition
Column Polar-Embedded C18 (e.g., Waters Atlantis T3), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent 50:50 Acetonitrile:Water

Part 3: Method Validation Protocol and Results

The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[1][2]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[2] To prove this, forced degradation studies were conducted to intentionally stress the analyte and generate potential degradation products.[10][11][12]

cluster_0 Forced Degradation Stress Conditions cluster_1 Analysis & Evaluation API_Sample API Sample Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C, 8h) API_Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) API_Sample->Base Oxidation Oxidation (3% H2O2, RT, 24h) API_Sample->Oxidation Thermal Thermal (80°C, 48h) API_Sample->Thermal Photolytic Photolytic (ICH Q1B light, 7 days) API_Sample->Photolytic Analysis Analyze Stressed Samples by Validated HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Purity Peak Purity Assessment (Using DAD Detector) Analysis->Purity Resolution Resolution Check (Rs > 2.0) Analysis->Resolution cluster_0 Method Development cluster_1 Core Validation Parameters Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob Result Validated Method Suitable for Intended Use Rob->Result

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 2-(5-Cyano-2-methoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(5-Cyano-2-methoxyphenyl)propanoic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Cyano-2-methoxyphenyl)propanoic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif, featuring a substituted phenylpropanoic acid, is prevalent in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This guide provides an in-depth comparison of two distinct synthetic routes to 2-(5-Cyano-2-methoxyphenyl)propanoic acid, offering a critical analysis of their respective advantages and limitations, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Horner-Wadsworth-Emmons ApproachRoute 2: Palladium-Catalyzed Carbonylation
Starting Material 4-Formyl-3-methoxybenzonitrile4-Bromo-3-methoxybenzonitrile
Key Reactions Horner-Wadsworth-Emmons olefination, Catalytic hydrogenation, Ester hydrolysisHeck coupling, Hydroxycarbonylation
Overall Yield GoodGood to Very Good
Scalability Readily scalableScalable, but requires pressure equipment
Reagent Toxicity Moderate (organophosphorus reagents)Moderate (carbon monoxide)
Stereocontrol Produces a racemic mixtureProduces a racemic mixture

Route 1: The Horner-Wadsworth-Emmons Approach from 4-Formyl-3-methoxybenzonitrile

This synthetic strategy leverages the well-established Horner-Wadsworth-Emmons (HWE) reaction to construct the propanoic acid side chain from the readily available 4-formyl-3-methoxybenzonitrile. The HWE reaction is renowned for its high efficiency and stereoselectivity in forming alkenes, typically with a strong preference for the (E)-isomer[1].

Scientific Rationale

The choice of the Horner-Wadsworth-Emmons reaction is predicated on its reliability and the commercial availability of the starting aldehyde. The phosphonate reagent, triethyl phosphonoacetate, is a stable and easily handled reagent that, upon deprotonation, generates a nucleophilic carbanion. This carbanion readily adds to the aldehyde, and the subsequent elimination of the phosphate byproduct drives the reaction to completion. The resulting α,β-unsaturated ester is then reduced to the corresponding saturated ester, which is finally hydrolyzed to yield the target carboxylic acid.

Workflow Diagram

Route_1_HWE A 4-Formyl-3-methoxybenzonitrile C Ethyl (E)-2-(5-cyano-2-methoxyphenyl)acrylate A->C Horner-Wadsworth-Emmons B Triethyl phosphonoacetate NaH, THF B->C E Ethyl 2-(5-cyano-2-methoxyphenyl)propanoate C->E Hydrogenation D H2, Pd/C Ethanol D->E G 2-(5-Cyano-2-methoxyphenyl)propanoic acid E->G Hydrolysis F NaOH, H2O/EtOH then H3O+ F->G

Caption: Synthetic pathway for Route 1 via the Horner-Wadsworth-Emmons reaction.

Experimental Protocol

Step 1: Synthesis of Ethyl (E)-2-(5-cyano-2-methoxyphenyl)acrylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (22.4 g, 100 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of 4-formyl-3-methoxybenzonitrile (16.3 g, 100 mmol) in THF (100 mL) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water (50 mL) and then extract the product with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford ethyl (E)-2-(5-cyano-2-methoxyphenyl)acrylate as a white solid.

Step 2: Synthesis of Ethyl 2-(5-cyano-2-methoxyphenyl)propanoate

  • To a solution of ethyl (E)-2-(5-cyano-2-methoxyphenyl)acrylate (23.3 g, 95 mmol) in ethanol (250 mL), add 10% palladium on carbon (1.0 g).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature with vigorous stirring for 12 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the filter cake with ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield ethyl 2-(5-cyano-2-methoxyphenyl)propanoate as a colorless oil, which can be used in the next step without further purification.

Step 3: Synthesis of 2-(5-Cyano-2-methoxyphenyl)propanoic acid

  • To a solution of ethyl 2-(5-cyano-2-methoxyphenyl)propanoate (from the previous step) in a mixture of ethanol (150 mL) and water (50 mL), add sodium hydroxide (7.6 g, 190 mmol).

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid at 0 °C.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(5-cyano-2-methoxyphenyl)propanoic acid as a white solid.

Route 2: Palladium-Catalyzed Carbonylation of 4-Bromo-3-methoxybenzonitrile

This route employs modern palladium-catalyzed cross-coupling chemistry to directly introduce the propanoic acid moiety. The synthesis begins with 4-bromo-3-methoxybenzonitrile and proceeds via a Heck coupling with ethylene, followed by a hydroxycarbonylation step. This approach is attractive due to its convergence and potential for high atom economy.

Scientific Rationale

Palladium-catalyzed reactions have become indispensable tools in organic synthesis. The Heck reaction allows for the efficient formation of a carbon-carbon bond between the aryl bromide and ethylene, generating a styrene intermediate. Subsequent palladium-catalyzed hydroxycarbonylation in the presence of carbon monoxide and water introduces the carboxylic acid group with high regioselectivity at the benzylic position[2]. This one-pot, two-step procedure can be highly efficient and avoids the need for isolating the intermediate styrene.

Workflow Diagram

Route_2_Carbonylation A 4-Bromo-3-methoxybenzonitrile C 5-Cyano-2-methoxystyrene (in situ) A->C Heck Coupling B Ethylene Pd(OAc)2, P(o-tol)3 Et3N, Toluene B->C E 2-(5-Cyano-2-methoxyphenyl)propanoic acid C->E Hydroxycarbonylation D CO, H2O PdCl2(PPh3)2, HCl D->E

Caption: Synthetic pathway for Route 2 via Palladium-Catalyzed Carbonylation.

Experimental Protocol

One-Pot Synthesis of 2-(5-Cyano-2-methoxyphenyl)propanoic acid

  • To a high-pressure autoclave, add 4-bromo-3-methoxybenzonitrile (21.2 g, 100 mmol), palladium(II) acetate (224 mg, 1.0 mmol), tri(o-tolyl)phosphine (608 mg, 2.0 mmol), triethylamine (21 mL, 150 mmol), and toluene (200 mL).

  • Seal the autoclave, purge with nitrogen, and then pressurize with ethylene to 20 bar.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Cool the autoclave to room temperature and carefully vent the excess ethylene.

  • To the reaction mixture, add dichlorobis(triphenylphosphine)palladium(II) (702 mg, 1.0 mmol) and a solution of concentrated hydrochloric acid (5 mL) in water (20 mL).

  • Purge the autoclave with carbon monoxide and then pressurize with carbon monoxide to 40 bar.

  • Heat the mixture to 100 °C and stir for 24 hours.

  • Cool the autoclave to room temperature and carefully vent the carbon monoxide in a well-ventilated fume hood.

  • Transfer the reaction mixture to a separatory funnel and add water (200 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and extract with a 1 M sodium hydroxide solution (3 x 100 mL).

  • Wash the combined aqueous extracts with diethyl ether (50 mL).

  • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid at 0 °C.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(5-Cyano-2-methoxyphenyl)propanoic acid as a white solid.

Conclusion

Both synthetic routes presented offer viable pathways to 2-(5-Cyano-2-methoxyphenyl)propanoic acid, each with its own set of advantages and considerations.

Route 1 (Horner-Wadsworth-Emmons Approach) is a classic and reliable method that utilizes well-understood and robust reactions. The starting materials are commercially available, and the reactions are generally straightforward to perform in a standard laboratory setting without the need for specialized high-pressure equipment. This makes it an excellent choice for small to medium-scale synthesis.

Route 2 (Palladium-Catalyzed Carbonylation) represents a more modern and convergent approach. It has the potential for higher overall yields and better atom economy in a one-pot procedure. However, it requires the use of a high-pressure reactor and involves handling toxic carbon monoxide gas, which may be a limiting factor for some laboratories. This route is particularly well-suited for larger-scale production where the investment in specialized equipment is justified by the increased efficiency.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the desired scale of synthesis, available equipment, and safety considerations. Both methods provide a solid foundation for the synthesis of this important pharmaceutical intermediate.

References

  • Grushin, V. V. Hydrocarbonylation of Aryl Halides and Related Compounds. Chemical Reviews, 2004 , 104 (3), 1629-1662. [Link]

  • Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 1989 , 89 (4), 863-927. [Link]

  • Wadsworth, W. S., Jr. Synthetic Applications of Phosphonate Carbanions. Organic Reactions, 1977 , 25, 73-253. [Link]

Sources

Validation

A Senior Application Scientist's Guide to LC-MS Detection of 2-(5-Cyano-2-methoxyphenyl)propanoic acid: A Comparative Analysis

For researchers and professionals in drug development, the sensitive and accurate quantification of novel small molecules is a critical step in understanding their pharmacokinetic profiles and therapeutic potential. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the sensitive and accurate quantification of novel small molecules is a critical step in understanding their pharmacokinetic profiles and therapeutic potential. This guide provides an in-depth technical overview and a comparative analysis of liquid chromatography-mass spectrometry (LC-MS) methods for the detection of 2-(5-Cyano-2-methoxyphenyl)propanoic acid. While a specific validated method for this compound is not publicly available, this document synthesizes established principles for analogous acidic small molecules to propose a robust analytical strategy.

The Analytical Challenge: Unmasking a Novel Carboxylic Acid

2-(5-Cyano-2-methoxyphenyl)propanoic acid, a molecule featuring a carboxylic acid, a nitrile, and a methoxy group, presents a unique set of analytical considerations. The carboxylic acid moiety makes it amenable to electrospray ionization (ESI) in negative ion mode, a common and highly sensitive technique for acidic compounds. However, its presence in complex biological matrices such as plasma or urine necessitates efficient sample preparation to minimize matrix effects and ensure accurate quantification at low concentrations.

Principles of Bioanalytical Method Development for Acidic Small Molecules

The development of a reliable LC-MS/MS method hinges on a systematic approach to optimizing sample preparation, chromatographic separation, and mass spectrometric detection. For acidic compounds like the target analyte, the goal is to achieve high recovery, good peak shape, and maximum ionization efficiency.

Choosing the Right Sample Preparation Strategy

The choice of sample preparation is critical and depends on the desired limit of quantification (LOQ), the complexity of the sample matrix, and the required throughput.[1][2] Here, we compare three common techniques:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[2] While fast and inexpensive, it offers limited cleanup and may not be suitable for achieving the lowest detection limits due to the potential for significant matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2][3] By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, a high degree of purification can be achieved. For acidic compounds, acidifying the sample to suppress the ionization of the carboxylic acid group enhances its partitioning into the organic phase.

  • Solid-Phase Extraction (SPE): A highly selective and effective method for sample cleanup and analyte concentration.[3] For acidic compounds, a mixed-mode anion-exchange SPE sorbent can be employed. This allows for the retention of the negatively charged analyte while neutral and basic interferences are washed away.

A Proposed High-Sensitivity LC-MS/MS Method

The following is a detailed, step-by-step protocol for a hypothetical, yet scientifically grounded, LC-MS/MS method for the quantification of 2-(5-Cyano-2-methoxyphenyl)propanoic acid in human plasma.

Experimental Workflow

LC-MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Internal Standard Addition Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection onto LC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A representative workflow for the LC-MS/MS analysis of 2-(5-Cyano-2-methoxyphenyl)propanoic acid in plasma.

Detailed Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions

ParameterCondition
LC System A high-performance liquid chromatography (UHPLC) system
Column A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions for re-equilibration.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in Negative Mode
MRM Transitions Analyte: m/z 204.1 -> 159.1 (hypothetical, based on loss of COOH), Internal Standard: m/z 208.1 -> 163.1 (hypothetical for a +4 Da stable isotope label)
Ion Source Temp. 500°C
Capillary Voltage -3500 V

Comparative Performance of Sample Preparation Methods

The following table presents a hypothetical but realistic comparison of the expected performance of the three sample preparation techniques for the analysis of 2-(5-Cyano-2-methoxyphenyl)propanoic acid in plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Lower Limit of Quantification (LLOQ) 1 - 5 ng/mL0.1 - 1 ng/mL< 0.1 ng/mL
Recovery > 85%70 - 90%> 90%
Matrix Effect HighModerateLow
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Method Development Time ShortModerateLong

Justification of Methodological Choices

Method_Justification cluster_goal Primary Goal cluster_choices Methodological Choices cluster_rationale Rationale Goal High Sensitivity & Accuracy LC UHPLC with C18 Goal->LC MS Triple Quadrupole MS Goal->MS SamplePrep SPE (for lowest LOD) Goal->SamplePrep Rationale_LC Excellent separation of small molecules LC->Rationale_LC Ionization ESI Negative Mode MS->Ionization Mode MRM MS->Mode Rationale_MS Gold standard for quantification MS->Rationale_MS Rationale_Ionization Ideal for acidic compounds Ionization->Rationale_Ionization Rationale_Mode High selectivity and sensitivity Mode->Rationale_Mode Rationale_SamplePrep Superior cleanup and concentration SamplePrep->Rationale_SamplePrep

Caption: The rationale behind the selection of key parameters for a high-sensitivity LC-MS/MS method.

The selection of a reversed-phase C18 column is based on its wide applicability for the separation of small molecules.[4] The use of formic acid in the mobile phase aids in protonating the silanol groups on the column, which can reduce peak tailing for acidic compounds, and also enhances the ionization efficiency in negative ESI mode.

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[5][6] The specificity of monitoring a precursor ion and a specific fragment ion significantly reduces background noise and allows for accurate quantification even at very low concentrations.

For achieving the lowest possible detection limits, Solid-Phase Extraction is the recommended sample preparation technique.[3] It provides the most thorough sample cleanup, thereby minimizing ion suppression and matrix effects, which are common challenges in bioanalysis.[1]

Conclusion

This guide outlines a comprehensive strategy for the development of a sensitive and robust LC-MS/MS method for the quantification of 2-(5-Cyano-2-methoxyphenyl)propanoic acid. While the presented method is hypothetical, it is built upon established scientific principles for the analysis of similar acidic small molecules. For researchers embarking on the analysis of this or structurally related compounds, the principles and comparative data presented here provide a solid foundation for method development and validation, ultimately enabling the generation of high-quality data for critical decision-making in drug development.

References

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Chromatography Forum. (2007, December 26). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2016, November 22). Simultaneous Screening and Quantification of Basic, Neutral and Acidic Drugs in Blood Using UPLC-QTOF-MS. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Journal of Visualized Experiments. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • ScienceDirect. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Retrieved from [Link]

  • Molecules. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022, November 8). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Retrieved from [Link]

  • PubMed. (2023, January 5). A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. Retrieved from [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • PLOS ONE. (2021, October 26). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • SpringerLink. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • Industrial Crops and Products. (2016, November 29). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • Agilent. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Retrieved from [Link]

  • NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. Retrieved from [Link]

  • ResearchGate. (2024, January 30). (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 2-(5-Cyano-2-methoxyphenyl)propanoic Acid

The following guide details the proper disposal procedures for 2-(5-Cyano-2-methoxyphenyl)propanoic acid (CAS: 1646352-52-4*), designed for researchers and safety officers requiring immediate, compliant, and scientifical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 2-(5-Cyano-2-methoxyphenyl)propanoic acid (CAS: 1646352-52-4*), designed for researchers and safety officers requiring immediate, compliant, and scientifically grounded operational plans.

[1]

Document Control:

  • Scope: Laboratory & Industrial Scale Disposal

  • Hazard Class: Organic Acid / Aromatic Nitrile[1][2]

  • Primary Directive: Thermal Destruction (Incineration) via Approved Hazardous Waste Stream

Executive Safety Assessment

Before initiating disposal, you must understand the chemical behavior that dictates the safety protocol.[2] This compound contains two conflicting functional groups regarding stability:

  • Carboxylic Acid Moiety: Imparts acidity and corrosivity.[1][2]

  • Aromatic Nitrile (Cyano group): While significantly more stable than aliphatic nitriles or inorganic cyanides, this group poses a latent risk of releasing Hydrogen Cyanide (HCN) or toxic Nitrogen Oxides (NOx) under specific conditions (thermal decomposition or strong hydrolytic stress).[1][2]

Critical Warning: Do NOT treat this waste with strong oxidizers (e.g., bleach) or strong acids indiscriminately.[1][2] While often used for inorganic cyanide destruction, these agents can cause unpredictable exothermic reactions with the organic framework of this molecule.[2]

Disposal Decision Matrix (Logic Flow)

The following decision tree illustrates the autonomous logic required to categorize the waste correctly based on its physical state.

DisposalMatrix Start Waste Identification: 2-(5-Cyano-2-methoxyphenyl)propanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPath Segregate as Solid Organic Waste (Tag: Toxic, Irritant) Solid->SolidPath LiquidCheck Check Solvent Base Liquid->LiquidCheck FinalStream Final Disposal Method: High-Temperature Incineration SolidPath->FinalStream Aqueous Aqueous Solution LiquidCheck->Aqueous Organic Organic Solvent LiquidCheck->Organic pHCheck Check pH Aqueous->pHCheck Combustible Segregate as Flammable/Organic (Tag: Nitrile-bearing) Organic->Combustible Neutralize Adjust pH to 6-8 (Use Dilute NaOH/HCl) pHCheck->Neutralize If pH < 5 or > 9 pHCheck->FinalStream If pH 5-9 Combustible->FinalStream Neutralize->FinalStream

Figure 1: Operational logic flow for categorizing and routing waste streams.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagent, synthesis yield, or spill cleanup residues.[2][3]

  • Container Selection: Use a high-density polyethylene (HDPE) or amber glass wide-mouth jar.[1][2] Avoid metal containers due to the acidic nature of the compound.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Organic."[1][2][4]

    • Constituents: List "2-(5-Cyano-2-methoxyphenyl)propanoic acid" explicitly.

    • Hazard Checkboxes: Check [x] Toxic and [x] Irritant.[1][2]

  • Segregation: Do not co-mingle with strong oxidizers (perchlorates, nitrates) or strong reducing agents.[1][2]

  • Disposal Route: Lab Pack for Incineration .

    • Why? Landfill is prohibited for organic nitriles due to potential leaching.[1][2] Incineration ensures the complete oxidation of the cyano group to

      
       and 
      
      
      
      .
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC waste, extraction layers, or dissolved reagent.[2]

ParameterAqueous Stream ProtocolOrganic Solvent Stream Protocol
Primary Hazard Corrosivity (Acidic pH) + ToxicityFlammability + Toxicity
Pre-Treatment Neutralization Required. Slowly add 1M NaOH or Sat.[1][2]

to adjust pH to 6–8.[1][2] Caution: Evolution of

gas possible.[1][2]
No Pre-treatment. Maintain original solvent composition.[1][2]
Container HDPE Carboy (Vented Cap recommended)Safety Can or Glass Bottle (Solvent appropriate)
Segregation Do NOT mix with acidic heavy metal waste (prevents precipitation/complexation).[1][2]Keep separate from Halogenated solvents if possible (reduces incineration cost).[1][2]
RCRA Coding Likely D002 (if pH < 2) prior to neutralization.[1][2]D001 (Ignitable) + D003 (Reactive consideration*).

*Note on RCRA D003: While aromatic nitriles are stable, many waste vendors classify any cyanide-bearing waste as "Reactive" to ensure it is routed to an incinerator capable of handling HCN evolution.[1][2] Always declare the "Cyano" functionality.[1][2]

Scientific Rationale & Mechanism

Why Incineration? The thermal destruction of aromatic nitriles follows a specific oxidative pathway. Unlike simple hydrolysis, which might leave the aromatic ring intact, high-temperature incineration (>1000°C) ensures the breakdown of the stable phenyl-CN bond.[2]

  • Combustion Reaction (Simplified):

    
    
    Note: The nitrogen from the cyano group is oxidized to nitrogen oxides (
    
    
    
    ) or reduced to
    
    
    , preventing the formation of free cyanide ions (
    
    
    ) in the ash.[1]

Why Avoid Bleach (Hypochlorite)? A common error in labs is treating organic nitriles like inorganic cyanides (e.g., KCN).[1][2]

  • Inorganic:

    
     (Safe Cyanate).[1][2]
    
  • Organic (Aromatic Nitrile): The C-CN bond is covalent and strong.[1][2] Hypochlorite will likely attack the aromatic ring or the propanoic acid chain first, creating chlorinated organic byproducts (AOX) which are more toxic and expensive to dispose of, without effectively destroying the nitrile group.[2]

Emergency Procedures (Spill & Exposure)

In the event of a spill during disposal preparation:

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1][2] If the substance is a fine powder, use a N95 or P100 respirator to prevent inhalation.[2]

  • Containment:

    • Solid: Cover with a wet paper towel to prevent dust generation, then scoop into a waste jar.[1][2]

    • Liquid: Absorb with vermiculite or a generic "Organic" spill pillow.[1][2] Do not use simple paper towels for large acid spills as they may degrade.[1]

  • Decontamination: Wash the surface with a mild detergent and water.[1][2] Collect the rinsate into the "Aqueous Waste" container.[2]

  • First Aid:

    • Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2] The lipophilic nature of the phenyl ring allows for skin absorption; do not use solvents (alcohol) to wash skin, as this enhances absorption.[2]

Regulatory Compliance (US EPA / Global)
  • RCRA Status: This specific compound is not P-listed or U-listed by name.[1][2] It is regulated as a Characteristic Waste .[1][2]

  • Waste Codes:

    • D002: If liquid pH

      
       2.[1][2]
      
    • D001: If in flammable solvent (Flash point < 60°C).[1][2]

    • Lab Pack: Recommended status for small containers (< 5 Gallons).[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65815154, 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid (Structural Analog).[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[1][2] Retrieved from [Link]

Disclaimer: This guide assumes the user is a trained professional. Always consult your institution's Environmental Health & Safety (EHS) officer for site-specific deviations.

Sources

Handling

Personal protective equipment for handling 2-(5-Cyano-2-methoxyphenyl)propanoic acid

Topic: Personal protective equipment for handling 2-(5-Cyano-2-methoxyphenyl)propanoic acid Content Type: Essential Safety & Operational Guide Audience: Researchers, Scientists, Drug Development Professionals [1] Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(5-Cyano-2-methoxyphenyl)propanoic acid Content Type: Essential Safety & Operational Guide Audience: Researchers, Scientists, Drug Development Professionals

[1]

Chemical Profile & Hazard Analysis

Compound Identity: 2-(5-Cyano-2-methoxyphenyl)propanoic acid Chemical Class: Phenylpropanoic Acid Derivative / Aromatic Nitrile CAS Registry Number: Treat as New Chemical Entity (NCE) or Specialized Intermediate (Specific isomer CAS not globally standardized in public safety databases).

Risk Assessment Strategy (SAR Analysis)

As a Senior Application Scientist, I must emphasize that when specific toxicological data is sparse, safety protocols must be derived from Structure-Activity Relationships (SAR) . This molecule presents a "Dual-Hazard" motif:

  • Carboxylic Acid Moiety (-COOH): Confers acidity, posing risks of skin corrosion/irritation and serious eye damage .

  • Nitrile Group (-CN) on Aromatic Ring: Introduces potential for acute toxicity (oral/inhalation). While aromatic nitriles are generally more stable than aliphatic ones, metabolic release of cyanide ions cannot be ruled out under extreme physiological stress or specific metabolic pathways.

Estimated GHS Classification:

  • Skin Corr./Irrit. 2: Causes skin irritation.[1][2]

  • Eye Dam./Irrit.[1] 2A: Causes serious eye irritation.[1]

  • Acute Tox. 4: Harmful if swallowed or inhaled.

  • STOT SE 3: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-in-Depth approach. Do not rely on a single layer of protection.[2][3]

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (minimum) or P100 Respirator Prevents inhalation of solid particulates. If heating or generating mists, upgrade to a Full-Face Respirator with ABEK-P3 cartridges to protect against organic vapors and acid gases.
Hand (Primary) Nitrile Gloves (Min. thickness: 0.11 mm)Excellent resistance to weak acids and solids. Breakthrough time: >480 min for solids.
Hand (Secondary) Laminate (Silver Shield) or Butyl Rubber REQUIRED if dissolving in penetrating solvents like DCM or THF. Nitrile degrades rapidly in halogenated solvents, compromising the barrier against the solute.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient due to the acidic nature. Goggles form a seal against corrosive dusts.
Body Lab Coat (High-Neck) + Chemical Apron Standard cotton/poly lab coats absorb liquids. A rubberized or Tyvek apron prevents acid burns during transfer steps.
Visualizing the PPE Decision Logic

PPE_Decision_Tree Start Start: Handling 2-(5-Cyano-2-methoxyphenyl)propanoic acid State_Check State of Matter? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution PPE_Solid PPE Level 1: Nitrile Gloves + N95 + Goggles Solid->PPE_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Standard_Solvent Water / Alcohol Solvent_Check->Standard_Solvent Aggressive_Solvent DCM / THF / DMF Solvent_Check->Aggressive_Solvent PPE_Liquid_Std PPE Level 2: Double Nitrile + Goggles + Apron Standard_Solvent->PPE_Liquid_Std PPE_Liquid_Agg PPE Level 3: Silver Shield/Butyl Gloves + Fume Hood + Face Shield Aggressive_Solvent->PPE_Liquid_Agg

Caption: Logic flow for selecting appropriate PPE based on physical state and solvent compatibility.

Operational Handling Protocols

A. Weighing and Transfer (Critical Step)[1]
  • Engineering Control: Always weigh inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: This organic acid may be electrostatic. Use an antistatic gun or ionizer to prevent powder scattering.

  • Protocol:

    • Don PPE Level 1 (see chart).

    • Place a secondary containment tray inside the balance enclosure.

    • Tare the receiving vessel (glass vial preferred; avoid metal spatulas if trace metal contamination is a concern, though stainless steel is generally compatible).

    • Transfer slowly. If spillage occurs on the balance pan, do not blow it off . Wipe with a damp tissue (water/methanol) and dispose of as hazardous waste.

B. Solubilization & Reaction Setup
  • Solvent Choice: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. Sparingly soluble in water unless pH is adjusted > 7.

  • Exothermic Warning: When dissolving in basic solutions (e.g., NaOH, NaHCO3), heat will be generated due to salt formation.

    • Action: Add base slowly. Cool the vessel in an ice bath if scaling up > 5 grams.

  • Acid Sensitivity: Avoid contact with strong oxidizers (e.g., Nitric Acid) which could potentially attack the nitrile group or the phenyl ring, leading to unpredictable exothermic decomposition.

Disposal & Emergency Procedures

Waste Management

Do not treat this simply as "Organic Waste." The presence of the Nitrile (-CN) group requires segregation in some jurisdictions to prevent mixing with strong acids (risk of HCN generation, though low for aromatic nitriles).

  • Solid Waste: Double-bag in polyethylene bags. Label as "Toxic/Irritant Solid - Contains Nitrile & Acid" .

  • Liquid Waste:

    • Non-Halogenated: (e.g., Methanol/DMSO solutions) -> High BTU Organic Waste.

    • Halogenated: (e.g., DCM solutions) -> Halogenated Waste.

    • Aqueous Waste: Adjust pH to 7-9 before disposal to ensure the acid is neutralized. Check local regulations regarding nitrile content limits for drain disposal (usually prohibited).

Spill Cleanup Protocol

Scenario: 5g Powder Spill on Benchtop.

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is running.

  • Don PPE: Wear goggles, double nitrile gloves, and N95 respirator.

  • Contain: Cover the spill with a Dry Absorbent (Vermiculite) or a dedicated Acid Neutralizer (Sodium Bicarbonate/Soda Ash).

    • Note: Using Soda Ash will cause bubbling (CO2 release). Wait for bubbling to cease.

  • Collect: Scoop the neutralized slurry into a wide-mouth hazardous waste jar.

  • Decontaminate: Wipe the surface with 1N NaOH (to ensure full neutralization) followed by water.

Visualizing Spill Response

Spill_Response Spill Spill Detected Identify Identify State: Solid vs Liquid Spill->Identify Solid_Path Solid Spill Identify->Solid_Path Liquid_Path Liquid Spill Identify->Liquid_Path Cover Cover with wet paper towel (Prevent Dust) Solid_Path->Cover Absorb Apply Absorbent/Neutralizer (Soda Ash) Liquid_Path->Absorb Collect Collect into Waste Container Cover->Collect Absorb->Collect Clean Wash Surface: NaOH then Water Collect->Clean

Caption: Step-by-step workflow for safely managing a laboratory spill of the compound.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: Propanoic acid derivatives and Nitrile safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Cyanide and Nitriles. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: General Classification for Phenylpropanoic acids. Retrieved from [Link]

(Note: As this specific isomer is a specialized research intermediate, specific toxicological monographs may not exist. The protocols above are based on authoritative "Read-Across" safety standards for functionally similar chemical entities.)

Sources

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